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Compound of Interest

Compound Name: 1-Bromo-1,1-dichloroacetone

Cat. No.: B15549676

An In-depth Technical Guide to 1-Bromo-1,1-
dichloroacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-1,1-dichloroacetone (CAS No. 1751-16-2) is a halogenated acetone derivative that
has been identified as a disinfection byproduct (DBP) in drinking water.[1][2] Its chemical
structure suggests potential utility as a reactive intermediate in organic synthesis, particularly
for the introduction of the bromo-dichloro-acetyl moiety. This technical guide provides a
comprehensive overview of the known and predicted physical and chemical characteristics of
1-Bromo-1,1-dichloroacetone, including its molecular properties, predicted spectroscopic
behavior, a proposed synthetic protocol, and a discussion of its likely reactivity. Due to the
limited availability of experimental data for this specific compound, many of the presented
values are based on established principles of organic chemistry and data from structurally
analogous compounds.

Chemical and Physical Properties

The fundamental chemical and physical properties of 1-Bromo-1,1-dichloroacetone are
summarized below. It is important to note that while the molecular formula and weight are
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definitive, other physical properties are predicted based on trends observed in similar

halogenated acetones.

Table 1: Physical and Chemical Characteristics of 1-

E 1.1-dichl

Property Value Source/Basis
1-bromo-1,1-dichloropropan-2-
IUPAC Name [3]
one
CAS Number 1751-16-2 [LI[21031[41[5]
Molecular Formula CsHsBrCl20 [1112114]
Molecular Weight 205.87 g/mol [1][4]
Predicted to be a colorless to Analogy with other
Appearance -
pale yellow liquid haloacetones
Extrapolated from
Boiling Point Predicted: ~140-160 °C bromoacetone (137 °C) and
1,1-dichloroacetone (120 °C)
Extrapolated from
. ) bromoacetone (~1.63 g/cm3)
Density Predicted: ~1.7-1.9 g/cm3 ]
and 1,1-dichloroacetone (~1.3
g/cm3)
Predicted to be soluble in
N organic solvents (e.qg., ether, Analogy with other
Solubility

acetone, benzene) and slightly

soluble in water.

haloacetones

Spectroscopic Characteristics (Predicted)

No experimental spectra for 1-Bromo-1,1-dichloroacetone are publicly available. However,

based on the known spectra of related compounds such as 1,1-dichloroacetone,

bromoacetone, and other halogenated ketones, the following spectroscopic characteristics can

be predicted.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon-13 NMR spectra are expected to be simple, exhibiting singlet peaks
due to the absence of adjacent protons.

Predicted Chemical o .
Nucleus . Multiplicity Rationale
Shift (6, ppm)

The methyl protons
are adjacent to a
carbonyl group, which
is deshielding. The
presence of three
electronegative

H ~25-3.0 Singlet
halogens on the
alpha-carbon will
further deshield these
protons compared to

acetone (0 =2.17
ppm).

Typical chemical shift
e ~190 - 200 Singlet for a ketone carbonyl
carbon.

The carbon atom
bonded to two

chlorine atoms and

~70 - 80 Singlet . _
one bromine atom will
be significantly
deshielded.
The methyl carbon
~30-35 Singlet adjacent to the

carbonyl group.

Infrared (IR) Spectroscopy
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The IR spectrum will be characterized by a strong absorption band corresponding to the
carbonyl group.

Predicted
Functional Group Wavenumber Intensity Rationale
(cm™)

The presence of
electronegative
halogens on the
alpha-carbon typically
shifts the C=0 stretch

to a higher frequency

C=0 (Ketone) 1720 - 1740 Strong

(the alpha-halo ketone
effect).

) Stretching vibrations
C-H (sp3) 2900 - 3000 Medium
of the methyl group.

Stretching vibrations
C-Cl 700 - 850 Strong of the carbon-chlorine
bonds.

Stretching vibrations
C-Br 500 - 650 Medium-Strong of the carbon-bromine
bond.

Mass Spectrometry (MS)

The mass spectrum of 1-Bromo-1,1-dichloroacetone will exhibit a characteristic isotopic
pattern due to the presence of bromine (“°Br and 8!Br in an approximate 1:1 ratio) and chlorine
(3>Cl and 3’Cl in an approximate 3:1 ratio).
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m/z (relative to most
Proposed Fragment Notes

abundant isotopes)

Molecular ion peak cluster. The

) relative intensities of these
[CsH37°Br3>Cl20]*, and its ) ]
204, 206, 208, 210 peaks will be determined by

isotopologues ] ]
the isotopic abundances of Br

and Cl.
125, 127 [C2H3Broj+ Loss of CCla.
82, 84 [CBrCI]* Alpha-cleavage product.

Acylium ion, a common

43 [CHsCOl*
fragment for methyl ketones.

The isotopic pattern for the molecular ion can be predicted based on the natural abundances of

the halogen isotopes.

Predicted Molecular lon Cluster Contributing Isotopologues

[M+6]*  ————————- | by > ®1Br, 2x3Cl

81Br, 1x35Cl, 1x37Cl|
[M+4]* === -——F--> 79Br, 2x37Cl

81B, 2¢35Cl

[M+2]+ 798[', lx35C|, lx37C|

Mt ————————— F——F———- > 79Br, 2x%5Cl

Click to download full resolution via product page
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Figure 1: Logical relationship of isotopic contributions to the molecular ion cluster in the mass
spectrum of 1-Bromo-1,1-dichloroacetone.

Experimental Protocols
Proposed Synthetic Protocol: Halogenation of Acetone

A plausible method for the synthesis of 1-Bromo-1,1-dichloroacetone involves the sequential
halogenation of acetone. Direct synthesis in a single step is challenging due to the formation of
multiple halogenated byproducts. A multi-step approach is therefore proposed.

Step 1: Synthesis of 1,1-Dichloroacetone 1,1-Dichloroacetone can be synthesized by the direct
chlorination of acetone using a chlorinating agent such as sulfuryl chloride (SO2Clz) or chlorine
gas (Cl2) in the presence of a suitable catalyst or solvent.

Step 2: Bromination of 1,1-Dichloroacetone The resulting 1,1-dichloroacetone can then be
brominated to yield the final product.

e Reaction: CH3COCCIz2H + Br - CH3sCOCCI2Br + HBr
e Procedure:

o To a solution of 1,1-dichloroacetone in a suitable solvent (e.g., glacial acetic acid or diethyl
ether), add an equimolar amount of bromine (Brz) dropwise with stirring.

o The reaction mixture should be cooled in an ice bath to control the exothermic reaction.
o The reaction can be monitored by the disappearance of the bromine color.

o Upon completion, the reaction mixture is poured into water and extracted with an organic
solvent (e.g., diethyl ether or dichloromethane).

o The organic layer is washed with a solution of sodium bisulfite to remove any unreacted
bromine, followed by a wash with saturated sodium bicarbonate solution to neutralize any
acid, and finally with brine.

o The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is
removed under reduced pressure.
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o The crude product can be purified by fractional distillation under reduced pressure.
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Click to download full resolution via product page

Figure 2: Proposed synthetic workflow for 1-Bromo-1,1-dichloroacetone.

Reactivity and Potential Applications

1-Bromo-1,1-dichloroacetone is expected to be a highly reactive compound. The carbonyl
group is activated by the electron-withdrawing effects of the three halogen atoms on the alpha-
carbon, making it susceptible to nucleophilic attack. The bromine atom is a good leaving group,
suggesting that the compound could be a potent alkylating agent in Sn2 reactions.

Potential applications in research and development include:

 Building Block in Organic Synthesis: It can serve as a precursor for the synthesis of more
complex molecules, including pharmaceuticals and agrochemicals, by introducing the 1,1-
dichloro-2-oxopropy! group.
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e Precursor to Heterocyclic Compounds: Its reactivity with binucleophiles could be exploited in
the synthesis of various heterocyclic systems.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Bromo-1,1-dichloroacetone is not widely
available, it should be handled with extreme caution, assuming it is toxic, corrosive, and a
lachrymator, similar to other alpha-halo ketones. Appropriate personal protective equipment
(PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All
manipulations should be carried out in a well-ventilated fume hood.

Conclusion

1-Bromo-1,1-dichloroacetone is a halogenated ketone with potential applications in synthetic
chemistry. Although there is a lack of extensive experimental data, its physical, chemical, and
spectroscopic properties can be reasonably predicted based on the known characteristics of
analogous compounds. The proposed synthetic route provides a viable pathway for its
preparation in a laboratory setting. Further research is warranted to fully characterize this
compound and explore its synthetic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15549676#physical-and-chemical-characteristics-of-
1-bromo-1-1-dichloroacetone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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